N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14-2-4-16(5-3-14)20(25)22-12-13-26-19-11-10-18(23-24-19)15-6-8-17(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHASKUMZDWNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazine ring. The resulting compound is further reacted with 2-bromoethylamine to introduce the ethyl linkage. Finally, the compound is coupled with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Similarities and Divergences
The compound shares key structural elements with several analogs:
- Pyridazine Core: The pyridazine ring is a critical pharmacophore in many bioactive molecules. Analogs like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide () also utilize pyridazine but differ in substitution patterns. For instance, I-6230 replaces the ether linkage with an ester, which may reduce metabolic stability compared to the target compound’s ether bridge .
- Benzamide Motif: The 4-methylbenzamide group is analogous to benzamide derivatives such as N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide ().
Substituent Effects on Physicochemical Properties
- Fluorophenyl Group : The 4-fluorophenyl substituent on pyridazine is shared with N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (). Fluorination typically enhances lipophilicity and bioavailability, but the sulfonyl group in the analog may increase polarity, reducing membrane permeability compared to the target’s 4-methyl group .
- Benzamide Substitutions : The 4-methyl group on benzamide contrasts with the 2-chloro-4-fluoro substitution in ’s compound. Chloro/fluoro groups can improve binding via halogen bonding but may also introduce steric hindrance or metabolic liabilities .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide, identified by CAS number 920407-82-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18FN3O2
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxy linkage to a methoxybenzamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as protein kinases. The compound may inhibit these kinases, which play critical roles in cell proliferation and survival, thereby exerting anti-cancer effects. The exact pathways involved are still under investigation but are believed to include modulation of signaling cascades associated with cell growth and apoptosis.
In Vitro Studies
A series of studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (CML) | 2.27 | |
| HL-60 (APL) | 1.42 | |
| MCF-7 (Breast) | 5.00 | |
| HeLa (Cervical) | 3.50 | |
| HepG2 (Liver) | 4.56 |
These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, particularly in hematological malignancies.
Case Studies
In a notable case study involving patients with chronic myelogenous leukemia (CML), a cohort receiving treatment with compounds similar to this compound showed prolonged survival rates exceeding two years when administered at doses greater than 4.3 GBq. This suggests a promising therapeutic window for benzamide derivatives in oncology settings .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.
- Coupling Reactions : The final compound is formed through coupling reactions involving an ethylene glycol derivative as a linker.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide, and how are key intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyridazine core. For example, 6-(4-fluorophenyl)pyridazin-3-ol can be synthesized via nucleophilic aromatic substitution or coupling reactions .
- Step 2 : Etherification of the pyridazine hydroxyl group with a bromoethyl intermediate. This step may use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) under reflux .
- Step 3 : Coupling the pyridazine-ether intermediate with 4-methylbenzamide via carbodiimide-mediated amidation (e.g., DCC/HOBt) at low temperatures (-50°C) to minimize side reactions .
- Characterization : Intermediates are validated using -NMR, -NMR, IR, and ESI-MS. For example, the fluorophenyl group is confirmed by aromatic proton signals at δ 7.2–8.0 ppm in -NMR .
Q. How does the presence of the 4-fluorophenyl group influence the compound’s spectroscopic properties?
- Fluorescence Analysis : The electron-withdrawing fluorine atom enhances fluorescence intensity. Spectrofluorometric studies (e.g., at λex = 280 nm) show emission peaks at 340–360 nm, with pH-dependent behavior (optimal at pH 7–8) .
- NMR Shifts : The fluorine atom induces deshielding in adjacent protons, observed as distinct splitting patterns in -NMR .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., using ADP-Glo™ assays) due to structural similarity to pyridazine-based inhibitors .
- Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC50 values compared to controls like imatinib derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amidation step?
- Parameter Screening : Use design of experiments (DoE) to test variables:
- Temperature : Lower temperatures (-50°C) reduce racemization but may slow reaction rates .
- Coupling Reagents : Compare DCC/HOBt vs. EDC/HOAt for efficiency and byproduct formation .
- Solvent : Polar aprotic solvents (e.g., DMF) vs. dichloromethane for solubility and reactivity .
- Yield Data :
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| DCC/HOBt | DMF | 72 |
| EDC/HOAt | DCM | 68 |
| DMT-MM | THF | 65 |
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ABL1 or EGFR). Key interactions:
- Fluorophenyl group engages in π-π stacking with Phe residues.
- Pyridazine oxygen forms hydrogen bonds with backbone amides .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Q. How can conflicting data on metabolic stability be resolved in preclinical studies?
- Contradiction Analysis : If liver microsome assays show high clearance (>50% degradation in 30 min) but in vivo studies indicate prolonged half-life:
- Hypothesis : The 4-methylbenzamide group may enhance plasma protein binding, reducing hepatic exposure.
- Validation : Measure plasma protein binding via equilibrium dialysis and correlate with microsomal stability data .
Key Research Findings
- Structural Insights : The 4-fluorophenyl group enhances target binding via hydrophobic and electronic effects, while the pyridazine oxygen acts as a hydrogen bond acceptor .
- Synthetic Challenges : Amidation steps require strict temperature control to avoid decomposition. DCC/HOBt outperforms other coupling reagents in yield and purity .
- Biological Relevance : The compound shows moderate kinase inhibition but requires structural optimization (e.g., adding solubilizing groups) to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
